
Carbubarb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbubarb, also known as carbubarbital, is a carbamate-substituted barbiturate derivative. It is known for its sedative effects and is used in various clinical applications. The compound has the IUPAC name 2-(5-butyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamate and a molecular formula of C11H17N3O5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbubarb can be synthesized through the reaction of 5-butyl-2,4,6-trioxohexahydro-5-pyrimidinyl)ethyl carbamate with appropriate reagents under controlled conditions. The synthesis involves the formation of the carbamate group and the subsequent substitution reactions to introduce the butyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Carbubarb undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Carbubarb has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying carbamate and barbiturate chemistry.
Biology: Investigated for its effects on biological systems, particularly its sedative properties.
Medicine: Explored for potential therapeutic uses, including as a sedative or anesthetic agent.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Carbubarb exerts its effects by interacting with specific molecular targets in the central nervous system. It binds to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound’s mechanism involves modulation of neurotransmitter pathways, resulting in decreased neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with sedative effects.
Secobarbital: A barbiturate used as a sedative and hypnotic.
Butalbital: A barbiturate used in combination with other medications for pain relief.
Uniqueness
Carbubarb is unique due to its carbamate substitution, which differentiates it from other barbiturates. This structural modification imparts distinct pharmacological properties, making it a valuable compound for specific clinical and research applications .
Properties
CAS No. |
960-05-4 |
|---|---|
Molecular Formula |
C11H17N3O5 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-(5-butyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamate |
InChI |
InChI=1S/C11H17N3O5/c1-2-3-4-11(5-6-19-9(12)17)7(15)13-10(18)14-8(11)16/h2-6H2,1H3,(H2,12,17)(H2,13,14,15,16,18) |
InChI Key |
ZWGPHQZXAPWKOV-UHFFFAOYSA-N |
SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CCOC(=O)N |
Canonical SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CCOC(=O)N |
Key on ui other cas no. |
960-05-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



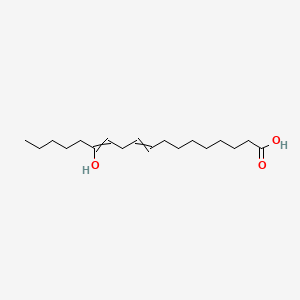

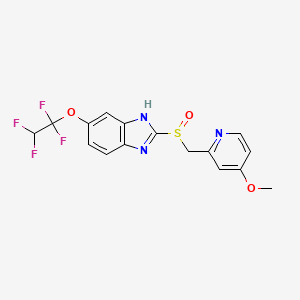
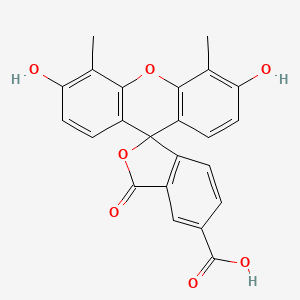

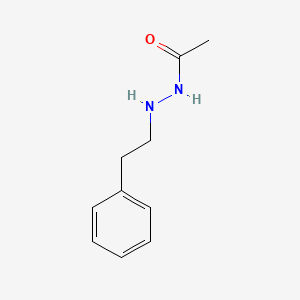
![1-[Ethyl-(6-hydrazinylpyridazin-3-yl)amino]propan-2-ol](/img/structure/B1216766.png)


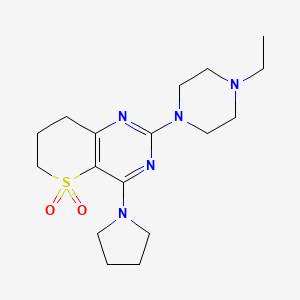
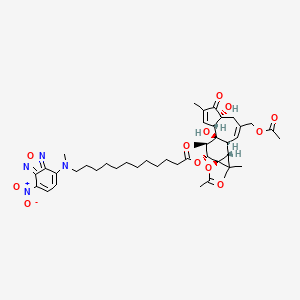
![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methyl-4-(oxirane-2-carbonylamino)pyrrole-2-carboxamide](/img/structure/B1216772.png)

